N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Description

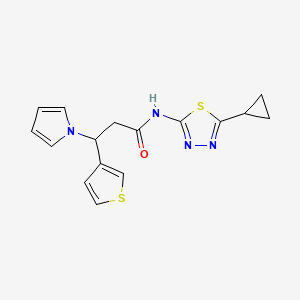

This compound features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5. The propanamide side chain at position 2 is further functionalized with both a 1H-pyrrol-1-yl and 3-thienyl moiety on the central carbon. The cyclopropyl group may enhance metabolic stability, while the pyrrole and thienyl substituents could influence electronic properties and π-π interactions with biological targets.

Properties

Molecular Formula |

C16H16N4OS2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |

InChI |

InChI=1S/C16H16N4OS2/c21-14(17-16-19-18-15(23-16)11-3-4-11)9-13(12-5-8-22-10-12)20-6-1-2-7-20/h1-2,5-8,10-11,13H,3-4,9H2,(H,17,19,21) |

InChI Key |

KWNCMLLXSGQVOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Thiadiazole Ring: Starting with cyclopropylamine and thiocarbohydrazide, the thiadiazole ring can be formed through cyclization reactions under acidic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Attachment of the Thienyl Group: The thienyl group can be attached through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.

Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction using a suitable carboxylic acid derivative and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, under various temperatures and solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as conductive polymers, sensors, or catalysts.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Thiadiazole-Based Urea Derivatives ()

Molecules 19, 20, and 21 from share the 1,3,4-thiadiazole scaffold but differ in their functional groups:

- Molecule 19 : (S)-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl)urea.

- Molecule 20 : 4-benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide.

- Molecule 21 : 1-isopropyl-3-(5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl)urea.

Key Differences :

- The target compound contains a propanamide group, whereas Molecules 19 and 21 are urea derivatives.

- Molecule 20 includes a piperidine carboxamide, which may confer distinct pharmacokinetic properties due to its basic nitrogen.

Propanamide Derivatives with Aryl Substituents ()

describes compounds 4–12, such as N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 4) and N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9). These analogs share the propanamide backbone but differ in substituents:

- Substituent Effects : The target compound’s 3-thienyl and 1H-pyrrol-1-yl groups introduce electron-rich heterocycles, contrasting with the electron-withdrawing chloro or electron-donating methoxy groups in compounds. This may alter binding affinity to targets like dopamine receptors, as suggested by their neuroprotective testing in SH-SY5Y cells .

- Molecular Weight : The target compound (~395 g/mol) is heavier than analogs (250–300 g/mol), likely due to its larger substituents.

Thiazole Carboxamide Analogs ()

lists N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (C19H15N5OS2, MW 393.49).

- Thiazoles are associated with diverse bioactivities, including kinase inhibition, suggesting divergent target profiles compared to the propanamide-based target compound .

Comparative Data Table

Research Findings and Implications

- Neuroprotective Potential: compounds demonstrated activity in 6-OHDA-induced cytotoxicity models, suggesting that the target compound’s thienyl and pyrrole groups—known for antioxidant properties—may similarly protect neuronal cells, though experimental validation is needed .

- Solubility and Bioavailability : The target compound’s lipophilic substituents (thienyl, cyclopropyl) may reduce aqueous solubility compared to ’s methoxyphenyl derivatives, necessitating formulation optimization.

- Synthetic Routes : Analogous to ’s methods, the target compound could be synthesized via coupling reactions using p-toluenesulfonic acid or similar catalysts .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

The compound's molecular formula is , with a molecular weight of 342.4 g/mol. Its structure features a thiadiazole ring and a pyrrol moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | RDTWTBHFKBCXRO-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific biological targets. The thiadiazole ring may enhance the compound's affinity for various enzymes and receptors, while the pyrrol and thienyl groups could modulate its pharmacological effects. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease progression.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound's efficacy against bacterial strains remains to be fully characterized but is promising based on structural analogs.

Anticancer Activity

Studies suggest that related thiadiazole compounds demonstrate anticancer properties by inducing apoptosis in cancer cells. The presence of the pyrrol and thienyl groups may enhance these effects through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives:

- Study on Antiviral Activity : A study demonstrated that thiadiazole derivatives could inhibit viral replication in vitro, suggesting potential as antiviral agents.

- Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Comparative Analysis

When compared to other compounds with similar structures, this compound exhibits unique biological activities due to its specific functional groups.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-... | Moderate | High |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-... (without methoxy) | Low | Moderate |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-... (hydroxy group) | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.